![molecular formula C9H5BrN2O B12623294 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one CAS No. 918331-14-3](/img/structure/B12623294.png)
3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom attached to a pyrrolo[2,3-b]pyrrolizin-8(1H)-one core. The presence of the bromine atom enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of pyrrolo[2,3-b]pyrrolizin-8(1H)-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyrrolizin-8(1H)-one derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The compound can modulate signaling pathways, such as the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and differentiation .
Comparaison Avec Des Composés Similaires
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol
Comparison: Compared to similar compounds, 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one is unique due to its specific structural features and reactivity. The presence of the bromine atom in the pyrrolizinone core distinguishes it from other pyrrolo[2,3-b] derivatives, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918331-14-3 |
|---|---|
Formule moléculaire |
C9H5BrN2O |
Poids moléculaire |
237.05 g/mol |
Nom IUPAC |
3-bromo-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C9H5BrN2O/c10-5-4-11-7-8(5)12-3-1-2-6(12)9(7)13/h1-4,11H |
Clé InChI |
ABGPKSFYHBKPKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1)C(=O)C3=C2C(=CN3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)
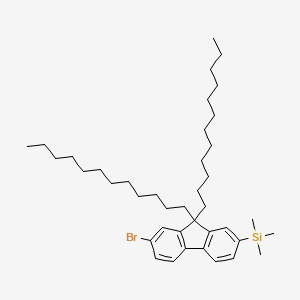
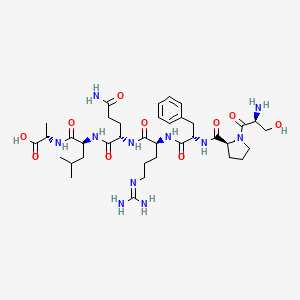
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B12623237.png)
![1-tert-Butyl-3-[(hexan-2-yl)oxy]benzene](/img/structure/B12623238.png)
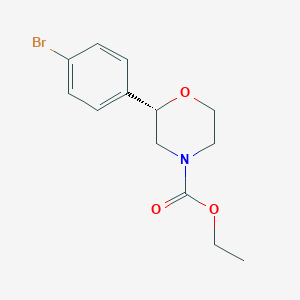
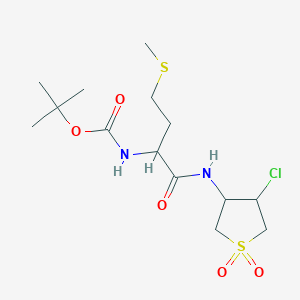
![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
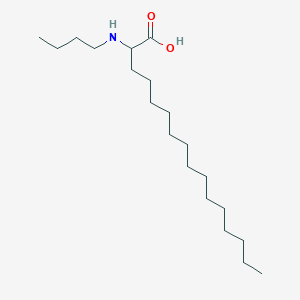
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)](/img/structure/B12623276.png)
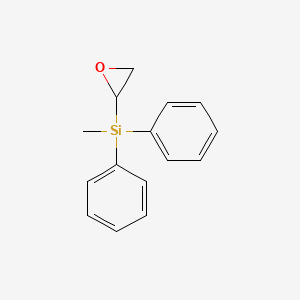
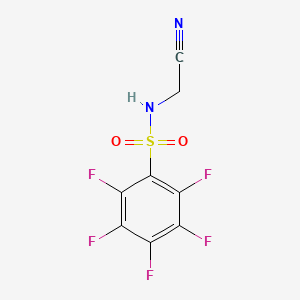
![1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12623299.png)
